chemical properties of 1-(2-bromoethyl)-2-methyl-1H-imidazole
chemical properties of 1-(2-bromoethyl)-2-methyl-1H-imidazole
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(2-bromoethyl)-2-methyl-1H-imidazole
Foreword: As a key heterocyclic building block, 1-(2-bromoethyl)-2-methyl-1H-imidazole serves as a versatile precursor in the synthesis of complex molecules, particularly within the pharmaceutical and materials science landscapes. Its unique bifunctional nature, combining a reactive bromoethyl moiety with the biologically significant 2-methylimidazole core, makes it an invaluable tool for researchers. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles to empower researchers in drug discovery and chemical synthesis.
Core Physicochemical and Structural Properties
1-(2-bromoethyl)-2-methyl-1H-imidazole is most commonly supplied and handled as its hydrobromide salt to improve stability and ease of handling, as the free base is a less stable oil. It is crucial to distinguish between the properties of the free base and its salt form.
| Property | 1-(2-bromoethyl)-2-methyl-1H-imidazole (Free Base) | 1-(2-bromoethyl)-2-methyl-1H-imidazole Hydrobromide |
| Molecular Formula | C₆H₉BrN₂ | C₆H₁₀Br₂N₂ |
| Molecular Weight | 191.06 g/mol | 269.97 g/mol |
| CAS Number | 82566-60-7 (for HBr salt) | 581103-38-0, 82566-60-7[1] |
| Appearance | Predicted to be an oil or low-melting solid | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in water, polar protic solvents |
| SMILES | CC1=NC=CN1CCBr | Br.Cc1nccn1CCBr |
| InChI Key | IFEOSQZAGJFBDF-UHFFFAOYSA-N (for HBr salt) | IFEOSQZAGJFBDF-UHFFFAOYSA-N |
Predicted Spectroscopic Signature
While a complete, published experimental dataset for the free base is scarce, its spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is a cornerstone of modern structural elucidation.
| Spectroscopy | Predicted Signature | Causality and Rationale |
| ¹H NMR | δ ~7.0-7.2 ppm (d, 1H), δ ~6.8-7.0 ppm (d, 1H), δ ~4.3-4.5 ppm (t, 2H), δ ~3.6-3.8 ppm (t, 2H), δ ~2.4-2.5 ppm (s, 3H) | The two imidazole ring protons appear as doublets in the aromatic region. The methylene group attached to the imidazole nitrogen (-CH₂-N) is deshielded and appears as a triplet. The methylene group attached to the bromine (-CH₂-Br) is further deshielded by the electronegative halogen, also appearing as a triplet. The methyl group on the imidazole ring appears as a singlet. |
| ¹³C NMR | δ ~145 ppm (C2), δ ~127 ppm (C4), δ ~120 ppm (C5), δ ~48 ppm (N-CH₂), δ ~30 ppm (CH₂-Br), δ ~12 ppm (CH₃) | The C2 carbon, bonded to two nitrogen atoms, is the most deshielded of the ring carbons.[2] The other two ring carbons appear in the typical aromatic region.[3][4] The aliphatic carbons attached to nitrogen and bromine are found in the 30-50 ppm range, with the C-Br bond having a less pronounced deshielding effect than the C-N bond. The methyl carbon is highly shielded and appears upfield. |
| FT-IR (cm⁻¹) | ~3100-3150 (C-H stretch, aromatic), ~2850-2960 (C-H stretch, aliphatic), ~1500-1550 (C=N stretch), ~1450-1480 (C=C stretch, ring), ~650-700 (C-Br stretch) | These frequencies correspond to the characteristic vibrations of the functional groups present. The C-H stretches distinguish between aromatic and aliphatic protons. The C=N and C=C stretches are characteristic of the imidazole ring system.[5][6] The C-Br stretch is typically found in the fingerprint region. |
| Mass Spec (EI) | M⁺ peak at m/z 190/192 (approx. 1:1 ratio), Key fragment at m/z 82 (loss of C₂H₄Br) | The molecular ion will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in nearly equal abundance). A primary fragmentation pathway is the cleavage of the bromoethyl side chain, leading to a stable methylimidazolium fragment or the loss of the entire side chain via benzylic-type cleavage to give a 2-methylimidazole radical cation at m/z 82. |
Synthesis and Purification Protocol
The most direct and common synthesis route is the N-alkylation of 2-methylimidazole with an excess of 1,2-dibromoethane. Using an excess of the dihaloalkane is critical to favor the mono-alkylated product over the undesired bis-imidazolyl ethane bridge compound.
Experimental Workflow: Synthesis of 1-(2-bromoethyl)-2-methyl-1H-imidazole
Caption: Synthesis workflow for 1-(2-bromoethyl)-2-methyl-1H-imidazole.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.
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Alkylation: Cool the suspension in an ice bath. Add 1,2-dibromoethane (3.0 to 5.0 eq) dropwise to the stirred mixture. Using a significant excess of 1,2-dibromoethane is a key experimental choice; it statistically favors the reaction of a dibromoethane molecule with only one imidazole, thus minimizing the formation of the dimerized byproduct.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80-85°C) for 12 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (potassium carbonate and the potassium bromide byproduct).
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Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and the volatile excess 1,2-dibromoethane. This will typically yield a crude oil.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 1-(2-bromoethyl)-2-methyl-1H-imidazole.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound stems from the reactivity of the C-Br bond in the ethyl side chain. The bromide ion is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack.
Nucleophilic Substitution (Sₙ2 Reaction)
The compound is an effective electrophile in Sₙ2 reactions. A wide variety of nucleophiles, such as amines, thiols, azides, and carboxylates, can readily displace the bromide to form a new carbon-nucleophile bond. This reaction is the cornerstone of its application as a building block.
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Causality: The reaction proceeds via a classic Sₙ2 mechanism. The electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon atom and making it electrophilic. The approach of a nucleophile from the backside relative to the leaving group leads to a trigonal bipyramidal transition state, followed by inversion of stereochemistry (though this carbon is achiral) and displacement of the bromide ion.
Caption: General mechanism for Sₙ2 displacement of bromide.
Applications in Drug Discovery and Medicinal Chemistry
The imidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7] 1-(2-bromoethyl)-2-methyl-1H-imidazole provides a direct route to incorporate this valuable pharmacophore into larger molecules.
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Role as a Linker/Scaffold: The compound acts as a molecular bridge, covalently connecting a nucleophilic pharmacophore or substrate to the 2-methylimidazole group. The ethyl linker provides conformational flexibility, which can be crucial for optimizing ligand-receptor binding interactions.
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Synthesis of Biologically Active Molecules: It is a precursor for synthesizing compounds with a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[7] The ability to easily react it with amines and thiols is particularly relevant, as these functional groups are common in both endogenous molecules and drug candidates.
Caption: Role as a linker in drug conjugate synthesis.
Safety, Handling, and Storage
As a reactive alkylating agent and based on the data for its hydrobromide salt, 1-(2-bromoethyl)-2-methyl-1H-imidazole requires careful handling.
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Hazard Classification (for HBr salt):
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GHS Pictogram: GHS06 (Skull and Crossbones)
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Signal Word: Danger
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Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).
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Safe Handling Protocol:
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Engineering Controls: Always handle in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
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Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
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Handling: Avoid inhalation of any vapors and direct contact with skin and eyes. Prevent dust formation if handling the solid salt.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-(2-bromoethyl)-2-methyl-1H-imidazole is a high-value synthetic intermediate whose utility is defined by its predictable and versatile reactivity. The electrophilic nature of its bromoethyl side chain allows for straightforward covalent modification of a vast array of nucleophiles, providing a robust method for introducing the medicinally important 2-methylimidazole scaffold. A thorough understanding of its properties, predicted spectroscopic signature, and safe handling is essential for leveraging its full potential in the rational design and synthesis of novel therapeutic agents and functional materials.
References
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1-(2-bromoethyl)-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]
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1H-Imidazole. (n.d.). NIST WebBook. Retrieved from [Link]
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1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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- Mass Spectrometry. (n.d.). University of Wisconsin-Madison.
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- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI.
- A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
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Sources
- 1. 581103-38-0|1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide|BLD Pharm [bldpharm.com]
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